n-Hexyldecylamine n-Hexyldecylamine
Brand Name: Vulcanchem
CAS No.: 20246-72-4
VCID: VC17032587
InChI: InChI=1S/C16H35N/c1-3-5-7-9-10-11-12-14-16-17-15-13-8-6-4-2/h17H,3-16H2,1-2H3
SMILES:
Molecular Formula: C16H35N
Molecular Weight: 241.46 g/mol

n-Hexyldecylamine

CAS No.: 20246-72-4

Cat. No.: VC17032587

Molecular Formula: C16H35N

Molecular Weight: 241.46 g/mol

* For research use only. Not for human or veterinary use.

n-Hexyldecylamine - 20246-72-4

Specification

CAS No. 20246-72-4
Molecular Formula C16H35N
Molecular Weight 241.46 g/mol
IUPAC Name N-hexyldecan-1-amine
Standard InChI InChI=1S/C16H35N/c1-3-5-7-9-10-11-12-14-16-17-15-13-8-6-4-2/h17H,3-16H2,1-2H3
Standard InChI Key NRVPFVVEJARADO-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCNCCCCCC

Introduction

Chemical Identity and Structural Characteristics

n-Hexyldecylamine (CAS Registry Number: 143-27-1) is a saturated primary amine with the molecular formula C₁₆H₃₅N and a molecular weight of 241.4558 g/mol . Its IUPAC name, 1-hexadecanamine, reflects its linear structure consisting of a 16-carbon chain (hexadecyl group) bonded to an amine functional group at the terminal position. The compound is synonymous with hexadecylamine, n-cetylamine, and palmityl amine, among other industrial designations .

Table 1: Key Identifiers of n-Hexyldecylamine

PropertyValue
Molecular FormulaC₁₆H₃₅N
Molecular Weight241.4558 g/mol
IUPAC Name1-Hexadecanamine
CAS Number143-27-1
Common SynonymsHexadecylamine, n-Cetylamine, Palmityl amine

The compound’s linear structure confers amphiphilic properties, enabling its use in emulsification and surface modification. The amine group’s basicity (pKₐ ~10.5) allows for protonation under acidic conditions, enhancing solubility in aqueous media .

Synthesis and Production Methods

Catalytic Hydrogenation of Ketones

A seminal method for synthesizing n-hexyldecylamine involves the reductive amination of ketones using ammonia and hydrogen gas in the presence of a nickel catalyst . For example, decanone-7 (a 10-carbon ketone) reacts with ammonia under high-pressure hydrogenation (200–500 psi) at 100–150°C to yield primary amines . This process proceeds via two stages:

  • Condensation: The ketone reacts with ammonia to form an imine intermediate.

  • Hydrogenation: The imine is reduced to the primary amine, with water eliminated as a byproduct .

Table 2: Representative Synthesis Conditions

ParameterValue
ReactantDecanone-7 + Ammonia
CatalystNickel (5% by weight)
Temperature125°C
Hydrogen Pressure500 psi
Reaction Time2 hours
Yield~70%

Substituting ammonia with methylamine or other primary/secondary amines produces N-alkylated derivatives, demonstrating the method’s versatility .

Alternative Routes

While the patent literature emphasizes reductive amination , other potential routes include:

  • Reduction of nitriles: Hexadecanenitrile could be hydrogenated to the amine using catalysts like Raney nickel.

  • Gabriel synthesis: Alkylation of phthalimide followed by hydrolysis, though this is less practical for long-chain amines.

Physicochemical Properties

n-Hexyldecylamine is a white crystalline solid at room temperature, with a melting point typically >30°C (exact values require subscription-based data ). Its solubility profile is characteristic of long-chain amines:

  • Hydrophobicity: Insoluble in water but miscible with organic solvents (e.g., ethanol, chloroform).

  • Thermal Stability: Stable under ambient conditions but may decompose at temperatures exceeding 200°C.

The compound’s critical micelle concentration (CMC) and surface tension reduction efficiency make it suitable for surfactant applications, though specific metrics are often proprietary .

Industrial and Research Applications

Surfactants and Emulsifiers

The amphiphilic nature of n-hexyldecylamine enables its use in:

  • Cationic surfactants: Protonated under acidic conditions, it forms stable micelles for detergents and fabric softeners.

  • Corrosion inhibition: Adsorbs onto metal surfaces, forming protective monolayers against oxidative agents .

Precursor to Specialty Chemicals

n-Hexyldecylamine serves as a starting material for synthesizing N,N-dimethylhexadecan-1-amine, a tertiary amine with applications in quaternary ammonium compounds and biocides . The methylation process typically employs methyl chloride or formaldehyde/formic acid mixtures .

Research Frontiers and Modifications

N-Dealkylation Techniques

While n-hexyldecylamine itself is a primary amine, advanced N-dealkylation methods (e.g., palladium-catalyzed hydrolysis ) are critical for modifying tertiary amine derivatives. For instance, N,N-dimethylhexadecan-1-amine can undergo dealkylation to regenerate the primary amine, illustrating reversible functionalization pathways .

Functionalization for Drug Delivery

Ongoing research explores amine-functionalized lipids for gene delivery vectors, leveraging their cationic charge to complex nucleic acids. Hexadecylamine derivatives could play a role in non-viral transfection systems.

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